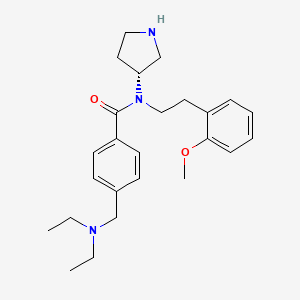

PF-429242

Description

Properties

IUPAC Name |

4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O2/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3/h6-13,23,26H,4-5,14-19H2,1-3H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPJTOHUPQWSOJ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)[C@@H]3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635376 | |

| Record name | 4-[(Diethylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947303-87-9 | |

| Record name | PF-429242 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947303879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Diethylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 947303-87-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-429242 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49WB3OA7VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PF-429242 in Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited effective therapeutic options. This technical guide delves into the intricate molecular mechanisms of PF-429242, a potent small-molecule inhibitor, in the context of HCC. Primarily known as an inhibitor of the sterol regulatory element-binding protein (SREBP) signaling pathway, this compound exhibits a multi-pronged anti-cancer effect in HCC. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The core of this compound's efficacy in HCC lies in its ability to induce two parallel cell death pathways: FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling.

Core Mechanism of Action: A Dual-Pronged Attack

This compound is a competitive inhibitor of the membrane-bound transcription factor site-1 protease (MBTPS1), also known as site-1 protease (S1P)[1][2]. This inhibition is the initiating event that triggers a cascade of downstream effects culminating in HCC cell death.

Inhibition of the MBTPS1/SREBP Pathway

The canonical pathway affected by this compound is the SREBP signaling cascade, a critical regulator of lipid metabolism. In HCC cells, this compound treatment leads to a dose-dependent reduction in the proteolytic processing of SREBP1 and SREBP2 precursors, with a particularly significant inhibition of mature SREBP2[1]. This disruption of SREBP activation results in the downregulation of genes involved in cholesterol and fatty acid biosynthesis, thereby impeding the metabolic processes essential for rapid cancer cell proliferation[1][3][4].

dot

Induction of FOXO1-Dependent Autophagic Cell Death

Interestingly, the anti-cancer effects of this compound in HCC are not solely dependent on the inhibition of SREBP signaling. Overexpression of SREBP proteins does not fully rescue the this compound-induced cell death, indicating the involvement of other mechanisms[1][2]. A key alternative pathway activated by this compound is FOXO1-dependent autophagy[1][2].

This compound treatment leads to an increase in the acetylation of FOXO1[1]. Acetylated FOXO1 can then directly bind to ATG7, a critical component of the autophagy machinery, to stimulate autophagic processes in a transcription-independent manner[1]. This leads to the formation of autophagosomes and ultimately, autophagic cell death in HCC cells[1].

Upregulation of IGFBP1 and Anti-Survival Signaling

In parallel to inducing autophagy, this compound also triggers an anti-survival signaling pathway through the upregulation of Insulin-like Growth Factor-Binding Protein 1 (IGFBP1)[1][2]. This upregulation is independent of FOXO1[1]. IGFBP1 is known to sequester insulin-like growth factors (IGFs), preventing their interaction with their receptors and thereby inhibiting the pro-survival and proliferative signals mediated by the IGF axis[1]. This leads to an autophagy-independent mode of cell death in HCC[1].

dot

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various HCC cell lines.

| Cell Line | Assay | IC50 / Effect | Reference |

| HepG2 | Cell Viability (Alamar Blue) | Dose-dependent inhibition | [1] |

| PLC5 | Cell Viability (Alamar Blue) | Dose-dependent inhibition | [1] |

| HepG2 | Cholesterol Synthesis | 0.5 µM | [3][4] |

| CHO | SREBP Processing | Inhibition at 10 µM | [3][4] |

| General | S1P Inhibition | 175 nM | [3][4] |

Detailed Experimental Protocols

Cell Viability Assay (Alamar Blue)

-

Cell Seeding: Seed PLC5 and HepG2 cells in 96-well plates.

-

Treatment: Treat the cells with various concentrations of this compound for 72 hours.

-

Staining: Add Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the fluorescence or absorbance to determine cell viability.

Western Blotting

-

Cell Lysis: Lyse treated and untreated HCC cells using M-PER mammalian protein extraction reagent.

-

Protein Quantification: Determine protein concentration using a Bradford assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Specific antibodies and their typical dilutions include:

-

SREBP1

-

SREBP2

-

FOXO1

-

Acetylated-FOXO1

-

IGFBP1

-

LC3B

-

p62

-

GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an appropriate imaging system.

dot

References

- 1. This compound exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

The SREBP Pathway: A Central Regulator of Lipid Homeostasis and the Impact of PF-429242

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a critical signaling cascade that governs the cellular synthesis and uptake of cholesterol and fatty acids. This intricate network is tightly regulated to maintain lipid homeostasis, and its dysregulation is implicated in a variety of metabolic diseases. This guide provides a comprehensive overview of the SREBP pathway, its mechanism of action, and the effects of the potent Site-1 Protease (S1P) inhibitor, PF-429242. Detailed experimental protocols and quantitative data are presented to support researchers in this field.

The Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The SREBP family of transcription factors consists of three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. These proteins are synthesized as inactive precursors embedded in the endoplasmic reticulum (ER) membrane. Their activation is a multi-step process tightly controlled by cellular sterol levels.

Under conditions of low cellular sterol, the SREBP-SCAP complex, which is normally retained in the ER by the sterol-sensing protein INSIG, is transported to the Golgi apparatus. In the Golgi, SREBP undergoes sequential proteolytic cleavage by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases the N-terminal active domain of SREBP (nSREBP), which then translocates to the nucleus. In the nucleus, nSREBP binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, activating their transcription.

-

SREBP-1c primarily regulates the expression of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).

-

SREBP-2 is the master regulator of cholesterol biosynthesis, controlling the expression of genes like HMG-CoA reductase (HMGCR) and the Low-Density Lipoprotein Receptor (LDLR).

-

SREBP-1a can activate both fatty acid and cholesterol synthesis pathways.

This feedback mechanism ensures that cells can respond to fluctuations in lipid availability to maintain cellular homeostasis.

Figure 1: The SREBP activation pathway.

This compound: A Potent Inhibitor of the SREBP Pathway

This compound is a small molecule that acts as a reversible and competitive inhibitor of Site-1 Protease (S1P), a crucial enzyme in the SREBP activation cascade. By inhibiting S1P, this compound prevents the initial cleavage of the SREBP precursor in the Golgi apparatus. This blockage halts the entire downstream activation process, leading to a significant reduction in the levels of active nuclear SREBP.

The consequences of S1P inhibition by this compound are a decrease in the transcription of SREBP target genes. This results in the suppression of both cholesterol and fatty acid biosynthesis. Due to its targeted mechanism of action, this compound has become a valuable tool for studying the physiological and pathological roles of the SREBP pathway and is being investigated for its therapeutic potential in various diseases characterized by lipid metabolism dysregulation.

Figure 2: Mechanism of SREBP pathway inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Cell Line/System | Reference |

| Site-1 Protease (S1P) | Enzymatic Assay | 175 nM | N/A | [1][2] |

| Cholesterol Synthesis | Cellular Assay | 0.5 µM | HepG2 cells | [1] |

Table 2: Effect of this compound on SREBP Target Gene Expression

| Gene | Cell Line | This compound Concentration | Fold Change (mRNA) | Reference |

| FASN (Fatty Acid Synthase) | Pancreatic Ductal Adenocarcinoma Cells | 1% FBS + this compound | Sharply Decreased | [3] |

| LDLR (Low-Density Lipoprotein Receptor) | Pancreatic Ductal Adenocarcinoma Cells | 1% FBS + this compound | Sharply Decreased | [3] |

| HMGCR (HMG-CoA Reductase) | Pancreatic Ductal Adenocarcinoma Cells | 1% FBS + this compound | Sharply Decreased | [3] |

| SCD (Stearoyl-CoA Desaturase) | Pancreatic Ductal Adenocarcinoma Cells | 1% FBS + this compound | Sharply Decreased | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the SREBP pathway and the effects of this compound.

Western Blot Analysis of SREBP Processing

This protocol is used to visualize the precursor and mature forms of SREBP proteins, demonstrating the inhibitory effect of this compound on SREBP cleavage.[4]

Figure 3: Western blot experimental workflow.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (RIPA or similar) with protease inhibitors

-

Nuclear and cytoplasmic extraction kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against SREBP-1 (precursor and mature forms) and SREBP-2 (precursor and mature forms)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Protein Extraction: Harvest cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions. Alternatively, prepare whole-cell lysates using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SREBP-1 or anti-SREBP-2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. The precursor form of SREBP will appear as a higher molecular weight band, while the mature, cleaved form will be a lower molecular weight band.

Quantitative Real-Time PCR (RT-qPCR) for SREBP Target Gene Expression

This protocol measures the mRNA levels of SREBP target genes to quantify the downstream effects of this compound treatment.[5][6]

Figure 4: RT-qPCR experimental workflow.

Materials:

-

Cell culture reagents

-

This compound

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

RT-qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., FASN, LDLR, HMGCR) and a housekeeping gene (e.g., GAPDH, β-actin)

-

RT-qPCR instrument

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound as described in the Western blot protocol.

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

-

RT-qPCR: Set up the RT-qPCR reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and SYBR Green master mix.

-

Data Analysis: Run the RT-qPCR plate on a real-time PCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Cholesterol Synthesis Assay

This assay measures the rate of de novo cholesterol synthesis in cells, typically by monitoring the incorporation of a radiolabeled precursor like [¹⁴C]-acetate.[7][8]

Figure 5: Cholesterol synthesis assay workflow.

Materials:

-

Cell culture reagents

-

This compound

-

[¹⁴C]-acetate or other suitable radiolabeled precursor

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with this compound or vehicle for a predetermined time.

-

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a specific period to allow for its incorporation into newly synthesized cholesterol.

-

Lipid Extraction: Wash the cells to remove unincorporated radiolabel and then lyse the cells. Extract the total lipids using an appropriate solvent mixture.

-

Cholesterol Separation: Separate the cholesterol from other lipids in the extract using thin-layer chromatography (TLC).

-

Quantification: Scrape the cholesterol spot from the TLC plate, place it in a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate to determine the rate of cholesterol synthesis. Compare the rates between treated and untreated cells.

SRE-Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of SREBPs by measuring the expression of a luciferase reporter gene under the control of a promoter containing Sterol Regulatory Elements (SREs).[9][10][11][12][13][14]

Figure 6: SRE-luciferase reporter assay workflow.

Materials:

-

HEK293 or other suitable cell line

-

SRE-luciferase reporter plasmid

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Plate cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After allowing time for plasmid expression, treat the cells with different concentrations of this compound or vehicle.

-

Cell Lysis: Lyse the cells according to the reporter assay kit's instructions.

-

Luminescence Measurement: Add the luciferase substrates sequentially and measure the luminescence of both the firefly (SRE-driven) and Renilla (control) reporters using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity between treated and untreated cells.

Conclusion

The SREBP pathway is a fundamental regulatory network for maintaining cellular lipid balance. Its intricate mechanism of activation provides multiple points for therapeutic intervention. This compound, as a specific inhibitor of S1P, has proven to be an invaluable tool for dissecting the complexities of this pathway and holds promise for the development of novel therapies for metabolic disorders. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the SREBP pathway and the therapeutic potential of its modulation.

References

- 1. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Nuclear Import of Sterol Regulatory Element–binding Protein-2, a Basic Helix-Loop-Helix–Leucine Zipper (bHLH-Zip)–containing Transcription Factor, Occurs through the Direct Interaction of Importin β with HLH-Zip - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Critical analysis of the use of 14C-acetate for measuring in vivo rat cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promega.com [promega.com]

- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. osti.gov [osti.gov]

PF-429242: A Potential Host-Targeted Antiviral for Dengue Virus

An In-depth Technical Guide on the Site-1 Protease Inhibitor PF-429242

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor this compound as a potential antiviral agent against the four serotypes of Dengue virus (DENV). The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the evaluation of its antiviral efficacy.

Introduction

Dengue virus, a mosquito-borne flavivirus, is a significant global health concern, with an estimated 390 million infections occurring annually.[1] The clinical manifestations of DENV infection range from mild dengue fever to severe and life-threatening dengue hemorrhagic fever and dengue shock syndrome. Currently, there are no approved specific antiviral therapies for dengue. The development of effective antiviral agents that are active against all four DENV serotypes is a critical public health priority.

One promising strategy in antiviral drug development is the targeting of host factors that are essential for viral replication. This approach can offer a higher barrier to the development of viral resistance. This compound is a potent and selective inhibitor of the host cellular enzyme Site-1 Protease (S1P), also known as subtilisin kexin isozyme-1 (SKI-1). S1P is a key regulator of cellular lipid metabolism through its role in the activation of sterol regulatory element-binding proteins (SREBPs). Given the known dependence of flaviviruses, including DENV, on host lipid metabolism for their replication, S1P has emerged as a potential target for antiviral intervention.

Recent studies have demonstrated that this compound can suppress the propagation of all four DENV serotypes in cultured cells.[1] This guide will delve into the technical details of these findings, providing a valuable resource for researchers in the field of antiviral drug discovery and development.

Mechanism of Action

This compound is a small molecule that directly inhibits the enzymatic activity of Site-1 Protease (S1P). S1P is a cellular serine protease that plays a crucial role in the proteolytic activation of SREBPs. SREBPs are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis. By inhibiting S1P, this compound effectively blocks the activation of SREBPs, leading to a reduction in intracellular lipid levels.

While it was initially hypothesized that the antiviral activity of this compound against DENV was due to the depletion of cellular lipids required for viral replication, studies have shown that this is not the primary mechanism. Supplementation of this compound-treated cells with exogenous cholesterol or fatty acids did not rescue viral propagation, suggesting that the antiviral effect is independent of its impact on lipid metabolism.[1] The precise mechanism by which S1P inhibition suppresses DENV replication is still under investigation, but it is clear that S1P activity is essential for the viral life cycle through a pathway distinct from general lipid biosynthesis.

dot

Caption: Proposed mechanism of this compound antiviral activity against Dengue virus.

Quantitative Data

The antiviral activity and cytotoxicity of this compound against Dengue virus have been evaluated in various cell lines. The following tables summarize the key quantitative data from a pivotal study by Uchida et al. (2016).

Table 1: Antiviral Activity and Cytotoxicity of this compound against DENV-2 in HeLa Cells

| Parameter | Value (µM) | 95% Confidence Interval (µM) |

| IC50 (50% Inhibitory Concentration) | 6.7 | 4.0 - 11.2 |

| IC90 (90% Inhibitory Concentration) | 35.5 | 12.0 - 106.2 |

| CC50 (50% Cytotoxic Concentration) | 236.7 | 87.6 - 639.2 |

| Selectivity Index (SI = CC50/IC50) | ~35.3 |

Data extracted from Uchida et al., 2016.[1]

Table 2: Suppressive Effects of this compound on Different DENV Serotypes in HeLa Cells

| DENV Serotype | Treatment | Virus Titer (FFU/mL) | Fold Reduction |

| DENV-1 | DMSO (Control) | 1.2 x 106 | - |

| This compound (30 µM) | 1.5 x 104 | 80 | |

| DENV-2 | DMSO (Control) | 2.5 x 106 | - |

| This compound (30 µM) | 2.0 x 104 | 125 | |

| DENV-3 | DMSO (Control) | 8.0 x 105 | - |

| This compound (30 µM) | 1.0 x 104 | 80 | |

| DENV-4 | DMSO (Control) | 1.5 x 106 | - |

| This compound (30 µM) | 1.2 x 104 | 125 |

Data derived from experiments conducted at 72 hours post-infection. FFU: Focus-Forming Units. Data extracted from Uchida et al., 2016.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-Dengue virus activity, based on the procedures described by Uchida et al. (2016).[1]

Cell Lines and Virus Strains

-

Cell Lines:

-

HeLa (human cervical cancer) cells

-

HEK-293 (human embryonic kidney) cells

-

HepG2 (human liver cancer) cells

-

LLC-MK2 (rhesus monkey kidney) cells

-

C6/36 (Aedes albopictus) cells

-

-

Virus Strains:

-

DENV-1 (Hawaii strain)

-

DENV-2 (16681 strain)

-

DENV-3 (SLMC50 strain)

-

DENV-4 (SLMC318 strain)

-

Antiviral Activity Assessment (Focus-Forming Assay)

dot

Caption: Workflow for determining Dengue virus titers using the focus-forming assay.

-

Cell Seeding: Seed host cells (e.g., HeLa) in 24-well plates to achieve 80-90% confluency at the time of infection.

-

Virus Infection: Infect the cells with the desired DENV serotype at a multiplicity of infection (MOI) of 0.001 to 1.

-

Compound Treatment: Immediately after infection, add serial dilutions of this compound (or DMSO as a vehicle control) to the culture medium.

-

Incubation: Incubate the infected and treated plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Virus Titration:

-

Collect the culture supernatants and prepare 10-fold serial dilutions.

-

Infect confluent monolayers of C6/36 cells in 96-well plates with the diluted supernatants.

-

After a 3-day incubation at 28°C, fix the C6/36 cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Immunostain for DENV antigen using a mouse monoclonal antibody against the DENV envelope protein, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Visualize the foci of infected cells by adding a substrate solution (e.g., TrueBlue).

-

Count the number of foci to determine the virus titer in focus-forming units per milliliter (FFU/mL).

-

Cytotoxicity Assay

-

Cell Seeding: Seed HeLa cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.

-

Cell Viability Measurement: Measure cell viability using a commercial ATP-based assay (e.g., CellTiter-Glo Luminescent Cell Viability Assay) according to the manufacturer's instructions.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis.

Quantification of Viral RNA (Real-Time RT-PCR)

-

RNA Extraction: Extract viral RNA from the culture supernatants using a commercial viral RNA extraction kit.

-

Reverse Transcription and PCR: Perform one-step real-time reverse transcription-polymerase chain reaction (RT-PCR) using a commercial kit and DENV-specific primers and probes targeting a conserved region of the viral genome.

-

Quantification: Use a standard curve generated from serial dilutions of a plasmid containing the DENV target sequence to quantify the viral RNA copy number.

Conclusion and Future Directions

This compound has demonstrated potent antiviral activity against all four serotypes of the Dengue virus in preclinical studies. Its host-targeting mechanism of action presents a promising strategy for overcoming the challenge of viral resistance. While the precise molecular pathway by which S1P inhibition suppresses DENV replication remains to be fully elucidated, the existing data strongly support the continued investigation of this compound and other S1P inhibitors as potential therapeutics for dengue fever.

Future research should focus on:

-

Identifying the specific host factors and pathways downstream of S1P that are essential for DENV replication.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of DENV infection.

-

Investigating the potential for combination therapy with other antiviral agents that target different stages of the viral life cycle.

The in-depth technical information provided in this guide serves as a valuable resource for the scientific community to build upon these findings and accelerate the development of novel and effective treatments for this widespread and debilitating disease.

References

Probing the Anti-Leishmanial Potential of PF-429242: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the anti-leishmanial activity of PF-429242, a potent inhibitor of the subtilisin kexin isozyme-1 (SKI-1)/sterol regulatory element-binding protein (SREBP) pathway. This compound has demonstrated significant efficacy against various Leishmania species, targeting key biological processes within the parasite. This document synthesizes the current understanding of its mechanism of action, presents key quantitative data, and provides detailed experimental protocols to facilitate further research and development in the pursuit of novel anti-leishmanial therapeutics.

Executive Summary

Leishmaniasis remains a significant global health challenge, necessitating the exploration of new therapeutic avenues. This compound has emerged as a promising candidate due to its demonstrated activity against both the promastigote and amastigote stages of Leishmania parasites. This compound exerts its effect through a multi-faceted mechanism that includes mitochondrial damage, induction of oxidative stress, accumulation of neutral lipids, and the triggering of an autophagic cell death process in the parasite.[1][2][3] Encouragingly, this compound exhibits a favorable selectivity index, with low toxicity towards mammalian host cells.[1][2][4] This guide serves as a comprehensive resource for researchers aiming to build upon these findings.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against different Leishmania species and host cells.

Table 1: In Vitro Activity of this compound against Leishmania infantum

| Parameter | Promastigotes | Intracellular Amastigotes | Peritoneal Macrophages (BALB/c) |

| IC50 (µM) | 2.78 ± 0.84 | 14.07 ± 0.59 | - |

| CC50 (µM) | - | - | 189.07 |

| Selectivity Index (SI) | 68 | 13 | - |

Data sourced from de Morais-Teixeira et al., 2021.[1][4]

Table 2: In Vitro Activity of this compound against Leishmania amazonensis Strains

| Strain | Promastigote IC50 (µM) | Intracellular Amastigote IC50 (µM) | Peritoneal Macrophages (BALB/c) CC50 (µM) |

| LTB0016 | 3.07 ± 0.20 | >100 | 170.30 |

| PH8 | 0.83 ± 0.12 | >100 | 170.30 |

| Josefa | 2.02 ± 0.27 | >100 | 170.30 |

| LV78 | 5.83 ± 1.2 | >100 (axenic amastigotes: 94.12 ± 2.8) | 170.30 |

Data sourced from de Morais-Teixeira et al., 2022.[2][5][6]

Mechanism of Action and Signaling Pathways

This compound's primary target is subtilisin, a serine protease crucial for the parasite's survival.[1][2] Inhibition of this enzyme disrupts lipid homeostasis and triggers a cascade of events culminating in parasite death. The proposed mechanism involves mitochondrial dysfunction, increased production of reactive oxygen species (ROS), accumulation of lipid bodies, and the induction of autophagy.[1][2][3] Furthermore, this compound has been observed to cause morphological defects in the parasite's flagellum.[1][2] At higher concentrations, it can also modulate the host immune response by stimulating nitric oxide (NO) and TNF-α production from infected macrophages.[1][3]

Detailed Experimental Protocols

This section provides a detailed methodology for key experiments to assess the anti-leishmanial activity of this compound.

Anti-Promastigote Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

Schneider's insect medium (or suitable alternative) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt solution (0.0125% in PBS)

-

96-well microtiter plates

-

Incubator (26°C)

-

Spectrofluorometer (560 nm excitation, 590 nm emission)

Procedure:

-

Seed promastigotes at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a solvent control (DMSO) and a positive control (e.g., Amphotericin B).

-

Incubate the plate at 26°C for 72 hours.

-

Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

-

Measure the fluorescence using a spectrofluorometer.

-

Calculate the IC50 value using a dose-response curve.

Anti-Amastigote Activity Assay

Objective: To determine the IC50 of this compound against intracellular Leishmania amastigotes.

Materials:

-

Peritoneal macrophages from BALB/c mice

-

Leishmania promastigotes (stationary phase)

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound stock solution

-

Giemsa stain

-

24-well plates with round coverslips

-

Incubator (37°C, 5% CO2)

-

Light microscope

Procedure:

-

Seed peritoneal macrophages (1 x 10^5 cells/well) onto coverslips in 24-well plates and allow them to adhere overnight.

-

Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 4 hours to allow phagocytosis.

-

Wash the wells to remove non-phagocytosed promastigotes.

-

Add fresh medium containing serial dilutions of this compound.

-

Incubate for 72 hours at 37°C with 5% CO2.

-

Fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the IC50 value.

Macrophage Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on host cells.

Materials:

-

Peritoneal macrophages from BALB/c mice

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Procedure:

-

Seed macrophages (1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 72 hours at 37°C with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value.

Conclusion and Future Directions

The collective evidence strongly supports this compound as a valuable lead compound for the development of new anti-leishmanial drugs. Its potent activity against the clinically relevant amastigote stage of Leishmania infantum and its favorable safety profile in vitro are particularly noteworthy. Future research should focus on in vivo efficacy studies in animal models of leishmaniasis to validate its therapeutic potential. Furthermore, medicinal chemistry efforts could be directed towards optimizing the structure of this compound to enhance its potency and pharmacokinetic properties. A deeper understanding of the downstream effects of subtilisin inhibition in Leishmania may also unveil additional drug targets within this critical pathway.

References

- 1. Frontiers | this compound, a Subtilisin Inhibitor, Is Effective in vitro Against Leishmania infantum [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Subtilisin Inhibitor, Is Effective in vitro Against Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Subtilisin Inhibitor, Is Effective in vitro Against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Role of PF-429242 in Triggering Autophagic Cell Death in Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-429242, a potent and competitive inhibitor of site-1 protease (S1P), is emerging as a promising anti-cancer agent with a unique mechanism of action that involves the induction of autophagic cell death. This technical guide synthesizes the current understanding of how this compound modulates cellular pathways to exert its cytotoxic effects on cancer cells, with a particular focus on hepatocellular carcinoma (HCC). We will delve into the molecular mechanisms, present key quantitative data, detail experimental methodologies, and visualize the intricate signaling cascades and experimental workflows.

Introduction: this compound as a Site-1 Protease Inhibitor

This compound is a reversible and competitive inhibitor of the sterol regulatory element-binding protein (SREBP) site-1 protease (S1P), with an IC50 of 175 nM.[1] S1P is a crucial enzyme in the activation of SREBPs, which are transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting S1P, this compound disrupts these metabolic pathways, which are often upregulated in cancer cells to support their rapid proliferation.[2][3][4] While its primary target is the SREBP pathway, recent research has unveiled a more complex mechanism of action involving the induction of programmed cell death through autophagy.

Quantitative Analysis of this compound's Anti-Cancer Activity

The efficacy of this compound has been quantified across various cancer cell lines. The following table summarizes key data from studies on its effects on hepatocellular carcinoma (HCC) cells.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cholesterol Synthesis) | HepG2 | 0.5 µM | [1] |

| IC50 (S1P Inhibition) | in vitro | 175 nM | [1] |

| Effect on Cell Viability | HCC Cells | Dose-dependent decrease | [5][6] |

| LC3B-II Accumulation | HCC Cells | Significant increase with this compound treatment | [5] |

| DEPP1 Expression | HCC Cells | Increased with this compound treatment | [5] |

Signaling Pathways of this compound-Induced Cell Death

This compound induces cancer cell death through two parallel pathways: a FOXO1-dependent autophagic cell death and an IGFBP1-dependent anti-survival signaling pathway.[5][6]

FOXO1-Dependent Autophagic Cell Death

This compound treatment leads to the activation of Forkhead Box O1 (FOXO1), a transcription factor known to regulate autophagy.[5][6] Activated FOXO1 can promote autophagy by binding to ATG7, a key autophagy-related protein.[5] This interaction facilitates the formation of autophagosomes, leading to autophagic cell death. Interestingly, this induction of autophagy appears to be independent of the canonical SREBP inhibition, as overexpression of SREBP does not rescue the cells from this compound-induced autophagy and cell death.[5][6]

IGFBP1-Dependent Anti-Survival Signaling

In parallel to inducing autophagy, this compound also upregulates the expression of Insulin-like Growth Factor-Binding Protein 1 (IGFBP1).[5][6] This upregulation is independent of FOXO1.[5] IGFBP1 is known to sequester insulin-like growth factors (IGFs), thereby inhibiting their pro-survival and proliferative signaling pathways.[5] This action contributes to an overall anti-survival signal, leading to cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Method:

-

Seed cancer cells (e.g., HCC cell lines) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot Analysis for Autophagy Markers

-

Objective: To detect the induction of autophagy by monitoring the levels of key autophagy-related proteins.

-

Method:

-

Treat cancer cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3B-II/LC3B-I ratio and degradation of p62 are indicative of autophagy induction.

-

siRNA-Mediated Gene Knockdown

-

Objective: To confirm the role of specific genes (e.g., FOXO1, IGFBP1) in this compound-induced cell death.

-

Method:

-

Seed cancer cells in 6-well plates.

-

Transfect the cells with siRNAs targeting the gene of interest or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.

-

After 24-48 hours of transfection, treat the cells with this compound.

-

Assess cell viability and protein expression (by Western blot) to determine the effect of gene knockdown on the cellular response to this compound.

-

Experimental Workflow Visualization

The logical flow of experiments to determine the dual mechanism of this compound is crucial for understanding the research process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SREBP1 site 1 protease inhibitor this compound suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Key events in cancer: Dysregulation of SREBPs [frontiersin.org]

- 4. Key events in cancer: Dysregulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PF-429242 in Inhibiting Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol homeostasis is a tightly regulated process critical for cellular function, and its dysregulation is implicated in numerous metabolic diseases. A key control point in this process is the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), transcription factors that govern the expression of genes involved in cholesterol and fatty acid biosynthesis. Site-1 Protease (S1P), a membrane-bound serine protease, is essential for the initial cleavage and subsequent activation of SREBPs. PF-429242 is a potent, reversible, and competitive small molecule inhibitor of S1P. By targeting S1P, this compound effectively blocks the SREBP signaling pathway, leading to a significant reduction in the synthesis of cholesterol and fatty acids. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on cholesterol biosynthesis by directly targeting Site-1 Protease (S1P). In the canonical SREBP activation pathway, low intracellular sterol levels trigger the transport of the SREBP-SCAP (SREBP cleavage-activating protein) complex from the endoplasmic reticulum to the Golgi apparatus. Within the Golgi, S1P initiates the proteolytic cascade by cleaving the SREBP precursor. This is followed by a second cleavage by Site-2 Protease (S2P), which releases the mature, transcriptionally active N-terminal domain of SREBP. This mature form then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoters of target genes, upregulating the expression of enzymes required for cholesterol and fatty acid synthesis.

This compound, as a competitive inhibitor of S1P, binds to the active site of the enzyme, preventing it from cleaving SREBP. This blockade of the initial proteolytic step halts the entire activation cascade. Consequently, the production of mature SREBP is suppressed, leading to the downregulation of lipogenic gene expression and a subsequent decrease in cellular cholesterol and fatty acid synthesis.[1][2]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been characterized in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 (S1P) | 175 nM | Reversible and competitive inhibition | [3][4] |

| IC50 (S1P) | 170 nM | Cell-free assay | |

| IC50 (Cholesterol Synthesis) | 0.5 µM | HepG2 cells | [3] |

| IC50 (Cholesterol Synthesis) | 0.53 µM | CHO cells | [5] |

Table 1: In vitro and cell-based potency of this compound.

| Cell Line | Treatment Concentration | Effect | Reference |

| Chinese Hamster Ovary (CHO) | 10 µM | Inhibition of endogenous SREBP processing | [1][3] |

| Human Embryonic Kidney 293 (HEK293) | Not specified | Down-regulation of SRE-luciferase reporter gene signal | [1][3] |

| Human Hepatocellular Carcinoma (HepG2) | Not specified | Down-regulation of endogenous SREBP target genes | [1][3] |

Table 2: Cellular effects of this compound on SREBP signaling.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams are provided in the DOT language.

Caption: Inhibition of the SREBP activation pathway by this compound.

References

- 1. abcam.com [abcam.com]

- 2. Pharmacologic inhibition of site 1 protease activity inhibits sterol regulatory element-binding protein processing and reduces lipogenic enzyme gene expression and lipid synthesis in cultured cells and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease assay: experiment 1 | Controlled Mold [controlledmold.com]

The Anticancer Potential of PF-429242 in Renal Cell Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the preclinical anticancer properties of PF-429242, a potent and competitive inhibitor of Site-1 Protease (S1P), in the context of renal cell carcinoma (RCC). Increased lipogenesis and cholesterol synthesis are hallmarks of RCC, processes heavily reliant on the Sterol Regulatory Element-Binding Protein-1 (SREBP1) pathway. This compound targets this pathway by inhibiting S1P, a key enzyme responsible for the activation of SREBP1. This document provides a comprehensive summary of the in vitro and in vivo effects of this compound on RCC, detailing the experimental methodologies, presenting key quantitative data, and visualizing the underlying molecular pathways and experimental procedures.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies of this compound in renal cell carcinoma cell lines and xenograft models.

Table 1: In Vitro Effects of this compound on RCC Cell Lines

| Parameter | Cell Line(s) | Concentration/Time | Key Findings |

| Cell Viability (CCK-8 Assay) | RCC1 | 1-25 µM, 24-96 h | Concentration- and time-dependent decrease in cell viability; significant effects observed at 5-25 µM after 48 hours.[1] |

| Cell Death (LDH Release Assay) | RCC1 | 5-25 µM | Significant induction of cell death.[1] |

| Colony Formation | RCC1 | 5-25 µM | Dose-dependent reduction in the number of viable cell colonies.[1] |

| Cell Proliferation (EdU Staining) | RCC1 | 10 µM | Decreased incorporation of EdU, indicating inhibition of cell proliferation.[1] |

| Cell Cycle Analysis | RCC1 | 10 µM | Significant increase in the percentage of cells in the G1 phase and a decrease in S and G2 phases, indicating G1-S arrest.[1] |

| Cell Migration (Transwell Assay) | RCC1 | 10 µM, 24 h | Significant reduction in the number of migrated cells.[1] |

| Cell Invasion (Matrigel Transwell Assay) | RCC1 | 10 µM, 24 h | Significant inhibition of cell invasion through Matrigel.[1] |

| Apoptosis (Caspase Activity) | RCC1, A498, RCC2, RCC3 | 10 µM, 24 h | Significant increase in caspase-3 and caspase-9 activity.[1] |

| Apoptosis (TUNEL Assay) | RCC1, A498, RCC2, RCC3 | 10 µM | Significant increase in the ratio of TUNEL-positive nuclei.[1] |

| Apoptosis (Annexin V Staining) | RCC1 | 10 µM | Significant increase in the ratio of Annexin V-positive cells.[1] |

| Gene Expression (RT-qPCR) | RCC1 | 10 µM, 24 h | Downregulation of SREBP1-S1P target genes including acetyl-CoA synthetase (ACS), PTTG1, and low-density lipoprotein receptor (LDLR).[1] |

Table 2: In Vivo Efficacy of this compound in a RCC Xenograft Model

| Animal Model | Treatment | Dosing | Outcome |

| SCID Mice with RCC1 Xenografts | This compound | 10 mg/kg, daily i.v. injection | Robust inhibition of RCC xenograft growth.[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

Primary human RCC cells (RCC1, RCC2, RCC3) and the established A498 cell line were cultured in appropriate media supplemented with fetal bovine serum (FBS) in a 5% CO2 incubator at 37°C.[1]

Cell Viability Assay (CCK-8)

-

Cells were seeded in 96-well plates at a density of 4,000 cells per well.[1]

-

After adherence, cells were treated with various concentrations of this compound (1-25 µM) for 24 to 96 hours.[1]

-

Following treatment, 10 µL of CCK-8 reagent was added to each well, and the plates were incubated for 3 hours at 37°C.[1]

-

The optical density (OD) at 450 nm was measured using a microplate reader to determine cell viability.[1]

Cell Death Assay (LDH Release)

-

Cells were seeded in 12-well plates at a density of 5 x 10^4 cells per well.[1]

-

After treatment with this compound, the activity of lactate dehydrogenase (LDH) was measured in both the cell culture supernatants and cell lysates using a commercial LDH assay kit.[1]

-

The absorbance was read at 490 nm.[1]

-

The percentage of LDH release was calculated as the ratio of LDH in the supernatant to the total LDH (supernatant + lysate).[1]

Colony Formation Assay

-

RCC cells were seeded in 10-cm tissue culture dishes at a density of 3 x 10^4 cells per dish.[1]

-

Cells were cultured for 10 days, with the this compound-containing medium being replaced every two days.[1]

-

After 10 days, the colonies were washed with PBS, fixed with 100% methanol, and stained with 0.5% crystal violet.[1]

-

The number of viable colonies was manually counted.[1]

Cell Proliferation Assay (EdU Staining)

-

Cells were seeded in six-well plates at a density of 1 x 10^5 cells per well.[1]

-

Following treatment with this compound, cells were incubated with 5-ethynyl-2´-deoxyuridine (EdU).

-

EdU incorporation into newly synthesized DNA was detected using a commercial EdU staining kit according to the manufacturer's instructions.

-

The percentage of EdU-positive nuclei was determined by fluorescence microscopy.[1]

Cell Cycle Analysis

-

Cells were seeded in six-well plates (1 x 10^5 cells per well).[1]

-

After treatment, cells were harvested and fixed in 70% ethanol overnight at -20°C.[1]

-

The fixed cells were treated with RNase A and stained with propidium iodide (PI).[1]

-

The DNA content was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[1]

Migration and Invasion Assays (Transwell)

-

For the migration assay, 3 x 10^4 RCC cells in serum-free medium were seeded into the upper chamber of a Transwell insert (12 µm pore size).[1]

-

The lower chamber contained a complete medium with 12% FBS as a chemoattractant.[1]

-

After 24 hours, the cells that had migrated to the lower surface of the membrane were fixed, stained, and counted.[1]

-

For the invasion assay, the Transwell insert was pre-coated with Matrigel. The rest of the procedure was the same as the migration assay.[1]

Apoptosis Assays

-

Caspase Activity: Cytosolic extracts from treated cells were used to measure the activity of caspase-3 and caspase-9 using fluorogenic substrates conjugated to 7-amido-4-(trifluoromethyl)-coumarin (AFC). The fluorescence intensity was measured using a fluorometer.[1]

-

TUNEL Assay: Apoptotic cells with fragmented DNA were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining kit. The percentage of TUNEL-positive nuclei was quantified by fluorescence microscopy.[1]

-

Annexin V Staining: Cells were stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.[1]

Western Blotting

-

Total protein was extracted from RCC cells or tissues.

-

Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against SREBP1, S1P, and other target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Primary RCC1 cells were subcutaneously injected into the flanks of severe combined immunodeficiency (SCID) mice.[1]

-

When the tumor volume reached approximately 100 mm³, the mice were randomized into a control group and a treatment group (n=9 per group).[1]

-

The treatment group received daily intravenous (i.v.) injections of this compound at a dose of 10 mg/kg.[1]

-

Tumor growth was monitored and measured regularly.

Mandatory Visualizations

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound in renal cell carcinoma cells. By inhibiting S1P, this compound prevents the proteolytic cleavage and activation of SREBP1, a key transcription factor for genes involved in lipid and cholesterol biosynthesis, which are crucial for the rapid growth of cancer cells.

Caption: this compound inhibits S1P, blocking SREBP1 activation and downstream lipogenesis, leading to reduced RCC cell growth and induced apoptosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the anticancer effects of this compound on RCC cells in vitro.

Caption: In vitro workflow for evaluating this compound's effects on RCC cells, from cell seeding and treatment to phenotypic and molecular analyses.

References

A Technical Deep Dive into PF-429242: A Potent Inhibitor of Site-1 Protease (S1P)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of PF-429242, a reversible and competitive inhibitor of Site-1 Protease (S1P). S1P, also known as sterol regulatory element-binding protein (SREBP) site 1 protease, is a key enzyme in the regulation of lipid metabolism. The inhibition of this protease has significant implications for various therapeutic areas, including metabolic diseases and virology.

Core Mechanism of Action

This compound acts as a reversible and competitive inhibitor of S1P.[1][2] This inhibition prevents the proteolytic processing of SREBPs, which are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[1][2] By blocking S1P, this compound effectively down-regulates the entire lipogenic pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/System | Reference |

| S1P IC50 | 175 nM | N/A | [1][2] |

| S1P IC50 | 170 nM | N/A | [3] |

| Cholesterol Synthesis IC50 | 0.5 µM | HepG2 cells | [1][2] |

| Cholesterol Synthesis IC50 | 0.53 µM | CHO cells | [4] |

| Urokinase IC50 | 50 µM | N/A | [3] |

| Factor Xa IC50 | 100 µM | N/A | [3] |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Clearance (CL) | 75 ml/min/kg | N/A | [3] |

| Oral Bioavailability | 5% | Oral | [3] |

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

This assay quantifies the inhibitory activity of this compound on the S1P enzyme. A recombinant form of S1P is incubated with a fluorogenic substrate. In the presence of this compound, the cleavage of the substrate is inhibited, leading to a decrease in the fluorescent signal. The IC50 value is determined by measuring the fluorescence at various concentrations of the inhibitor.

To assess the effect of this compound on the SREBP pathway in a cellular context, cultured cells (e.g., Chinese hamster ovary (CHO) or HepG2 cells) are treated with the compound.[1][2] Following treatment, cell lysates are prepared and analyzed by Western blotting using antibodies specific for different forms of SREBP. A reduction in the amount of the cleaved, nuclear form of SREBP indicates inhibition of S1P. For instance, 10 μM of this compound has been shown to inhibit endogenous SREBP processing in CHO cells.[1][2]

The impact of this compound on lipid synthesis is measured in cultured cells, such as HepG2.[1][2] Cells are incubated with the inhibitor and a radiolabeled precursor (e.g., [14C]-acetate). The amount of radiolabel incorporated into cholesterol and fatty acids is then quantified to determine the rate of synthesis. A decrease in incorporation indicates inhibition of the lipogenic pathways.

In animal models, such as mice, the efficacy of this compound is evaluated by administering the compound and subsequently measuring key pharmacodynamic markers. For example, after 24 hours of treatment, the expression of hepatic SREBP target genes is suppressed, and the rates of cholesterol and fatty acid synthesis in the liver are reduced.[1][2]

Therapeutic Potential and Applications

The ability of this compound to inhibit S1P and consequently reduce lipid synthesis has positioned it as a valuable tool for research in metabolic diseases. Furthermore, its activity extends to the field of virology. Several viruses, including Dengue virus and arenaviruses like Lassa virus, rely on host cell S1P for the processing of their glycoproteins, which is essential for viral propagation.[1][2] this compound has demonstrated the ability to suppress the propagation of these viruses in cultured cells.[1][2] More recently, this compound has been investigated for its anticancer properties, showing the ability to inhibit the growth of renal cell carcinoma and hepatocellular carcinoma cells.[5][6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. SREBP1 site 1 protease inhibitor this compound suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SREBP1 site 1 protease inhibitor this compound suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PF-429242 on Lipid Metabolism in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming, with altered lipid metabolism being a key hallmark to support their rapid proliferation and survival. The Sterol Regulatory Element-Binding Protein (SREBP) pathway, a central regulator of lipogenesis, has emerged as a promising therapeutic target. PF-429242, a potent and selective inhibitor of Site-1 Protease (S1P), a critical activator of SREBPs, has demonstrated significant anti-cancer activity in a variety of preclinical models. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on lipid metabolism in cancer cells, and detailed experimental protocols for its investigation.

Introduction: The Role of Lipid Metabolism in Cancer

Aberrant lipid metabolism is a fundamental characteristic of many cancers.[1] Cancer cells rewire their metabolic pathways to increase the synthesis of fatty acids and cholesterol, which are essential for the formation of new cell membranes, energy storage, and the generation of signaling molecules.[2] This heightened lipogenic state is largely driven by the upregulation of the SREBP family of transcription factors.

SREBPs regulate the expression of a wide array of genes involved in the synthesis and uptake of cholesterol, fatty acids, and triglycerides.[1] The activation of SREBPs is a tightly regulated process that begins in the endoplasmic reticulum and involves sequential cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P) in the Golgi apparatus.[1] In many cancers, the SREBP pathway is constitutively active, contributing to tumor growth and progression.[1]

This compound: A Potent Inhibitor of the SREBP Pathway

This compound is a competitive inhibitor of S1P, effectively blocking the first and rate-limiting step in SREBP activation.[3][4] By inhibiting S1P, this compound prevents the proteolytic cleavage of SREBP precursors, thereby blocking their maturation and subsequent translocation to the nucleus to activate target gene expression.[5] This leads to a broad suppression of the lipogenic program in cancer cells.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of S1P, which leads to the suppression of the SREBP signaling pathway. This has been shown to downregulate the expression of key lipogenic enzymes.[3][5]

Figure 1: Mechanism of action of this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the inhibitory and anti-cancer effects of this compound from various preclinical studies.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target/Process | Cell Line/System | IC50 Value | Reference(s) |

| Site-1 Protease (S1P) | In vitro assay | 175 nM | [4] |

| Cholesterol Synthesis | HepG2 (Human hepatocellular carcinoma) | 0.5 µM | [4] |

| Cholesterol Synthesis | CHO (Chinese hamster ovary) | 0.53 µM | [6][7] |

Table 2: Effects of this compound on Cancer Cell Viability and Proliferation

| Cancer Type | Cell Line | Concentration | Effect | Reference(s) | | :--- | :--- | :--- | :--- | | Renal Cell Carcinoma (RCC) | RCC1 | 5-25 µM | Significant decrease in cell viability |[3] | | Renal Cell Carcinoma (RCC) | RCC1 | 10 µM | Decreased nuclear EdU incorporation |[3] | | Hepatocellular Carcinoma (HCC) | PLC5, HepG2 | Dose-dependent | Inhibition of cell viability |[8] | | Pancreatic Cancer | - | - | Inhibition of cell proliferation |[9] |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Cancer Type | Xenograft Model | Treatment Dose | Outcome | Reference(s) | | :--- | :--- | :--- | :--- | | Hepatocellular Carcinoma (HCC) | HepG2 subcutaneous xenograft in mice | 20 mg/kg | Reduced tumor growth rate |[8] | | Renal Cell Carcinoma (RCC) | RCC xenograft in mice | Daily i.v. injection | Robustly inhibited tumor growth |[4] |

Impact on Lipid Metabolism

By inhibiting the SREBP pathway, this compound leads to a significant downregulation of genes involved in fatty acid and cholesterol biosynthesis.

Downregulation of Lipogenic Genes

Studies have shown that treatment with this compound decreases the mRNA and protein levels of key SREBP target genes, including:

-

FASN (Fatty Acid Synthase): A key enzyme in de novo fatty acid synthesis.[9]

-

SCD-1 (Stearoyl-CoA Desaturase-1): Catalyzes the synthesis of monounsaturated fatty acids.[9]

-

HMGCR (HMG-CoA Reductase): The rate-limiting enzyme in cholesterol synthesis.[5]

-

LDLR (Low-Density Lipoprotein Receptor): Mediates the uptake of cholesterol.[4]

-

ACS (Acetyl-CoA Synthetase): Involved in the production of acetyl-CoA.[3]

Reduction in Lipid Droplets

This compound has been shown to reduce the formation of lipid droplets in hepatocellular carcinoma cells, which are important for viral assembly and may also play a role in cancer cell survival.[10]

References

- 1. Frontiers | Key events in cancer: Dysregulation of SREBPs [frontiersin.org]

- 2. The multifaceted roles of fatty acid synthesis in cancer | Semantic Scholar [semanticscholar.org]

- 3. SREBP1 site 1 protease inhibitor this compound suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SREBP1 site 1 protease inhibitor this compound suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. holcapek.upce.cz [holcapek.upce.cz]

- 7. Lipid Droplet Formation Is Regulated by Ser/Thr Phosphatase PPM1D via Dephosphorylation of Perilipin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Evaluating the Anti-Tumor Efficacy of PF-429242 in Xenograft Mouse Models

Introduction

PF-429242 is a potent, reversible, and competitive small-molecule inhibitor of Site-1 Protease (S1P), also known as membrane-bound transcription factor peptidase, site 1 (MBTPS1).[1][2][3][4] S1P plays a critical role in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors governing lipid and cholesterol homeostasis.[1][5] In various cancer types, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC), the SREBP pathway is often upregulated to meet the high metabolic demands of rapidly proliferating tumor cells.[1][6]

By inhibiting S1P, this compound prevents the proteolytic cleavage and subsequent activation of SREBPs, leading to the downregulation of lipogenic genes and a reduction in cholesterol and fatty acid synthesis.[2][3] This disruption of lipid metabolism has been shown to suppress cancer cell proliferation, migration, and invasion, and to induce apoptosis and autophagic cell death.[1][6][7] In vivo studies using xenograft mouse models have demonstrated that this compound can robustly inhibit tumor growth, making it a valuable tool for preclinical cancer research.[1][6][8]

This document provides a detailed protocol for the treatment of tumor-bearing xenograft mouse models with this compound to evaluate its anti-cancer activity.

Mechanism of Action: SREBP Signaling Pathway Inhibition

This compound exerts its effect by blocking the SREBP signaling cascade at a crucial activation step within the Golgi apparatus. The inhibitor prevents S1P from cleaving the SREBP precursor, thereby halting its maturation into an active transcription factor.

Data Presentation: In Vivo Efficacy Summary

The following tables summarize quantitative data from published studies on the use of this compound in different xenograft models.

Table 1: In Vivo Efficacy of this compound in a Renal Cell Carcinoma (RCC) Xenograft Model

| Parameter | Description | Reference |

|---|---|---|

| Cell Line | RCC1 (Primary human cells) | [8] |

| Mouse Strain | Severe Combined Immunodeficiency (SCID) | [1][8] |

| Tumor Implantation | 8 x 10⁶ cells in Matrigel, subcutaneous (s.c.) | [8] |

| Treatment Start | When tumor volume reached ~100 mm³ | [8] |

| Treatment Dose | 10 mg/kg | [8] |

| Route of Administration | Intravenous (i.v.) | [1][8] |

| Treatment Schedule | Daily | [1] |

| Key Outcomes | Robust inhibition of RCC xenograft growth. |[1] |

Table 2: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Xenograft Model

| Parameter | Description | Reference |

|---|---|---|

| Cell Line | HepG2 | [6] |

| Mouse Strain | Not specified (likely immunodeficient) | [6] |

| Tumor Implantation | Subcutaneous (s.c.) | [6] |

| Treatment Start | Not specified | |

| Treatment Dose | 20 mg/kg | [6] |

| Route of Administration | Not specified (Intraperitoneal, i.p., is common) | [6] |

| Treatment Schedule | Not specified |

| Key Outcomes | Reduced tumor growth rate. No significant change in body weight. Reduced Ki67 expression in tumors. Increased IGFBP1 and LC3B expression in tumors. |[6] |

Detailed Experimental Protocol

This protocol outlines the key steps for conducting a xenograft study to test the efficacy of this compound.

Materials and Reagents

-

Cell Line: Appropriate cancer cell line (e.g., RCC1, HepG2)

-

Animals: Immunodeficient mice (e.g., SCID, NOD/SCID, or NSG), 6-8 weeks old[8][10]

-

Cell Culture: Complete growth medium, Fetal Bovine Serum (FBS), trypsin, PBS

-

Implantation: Matrigel (optional, but recommended), sterile syringes (1 mL), needles (27-30 gauge)

-

Drug Formulation: DMSO, PEG300, Tween-80, sterile water or saline[3]

-

Measurement: Digital calipers

-

Anesthesia: Isoflurane or other approved anesthetic for animal procedures

This compound Formulation

Note: this compound has poor oral bioavailability and requires a formulation suitable for parenteral injection (i.v. or i.p.).[3][5] Always prepare fresh on the day of dosing.

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 82 mg/mL).[3]

-

For a typical i.p. formulation, a vehicle like PEG300/Tween-80/water can be used.[3]

-

Example Formulation: To prepare a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear. Add 50 µL of Tween-80, mix until clear, and finally add 500 µL of sterile water or saline.[3]